Methylparaben sodium

Catalog No.
S655295
CAS No.
5026-62-0
M.F
C8H7O3Na
C8H7NaO3
M. Wt
174.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylparaben sodium

CAS Number

5026-62-0

Product Name

Methylparaben sodium

IUPAC Name

sodium;4-methoxycarbonylphenolate

Molecular Formula

C8H7O3Na
C8H7NaO3

Molecular Weight

174.13 g/mol

InChI

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1

InChI Key

PESXGULMKCKJCC-UHFFFAOYSA-M

SMILES

COC(=O)C1=CC=C(C=C1)[O-].[Na+]

Synonyms

4-hydroxybenzoic acid methyl ester, methyl p-hydroxybenzoate, methyl-4-hydroxybenzoate, methylparaben, methylparaben, sodium salt, Nipagin

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[O-].[Na+]

The exact mass of the compound Methylparaben sodium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Methylparaben sodium (CAS 5026-62-0) is the highly water-soluble sodium salt of methyl p-hydroxybenzoate, an established antimicrobial preservative utilized extensively in pharmaceutical, cosmetic, and industrial food formulations [1]. Unlike its un-neutralized base counterpart, the sodium salt is specifically procured to enable cold-processing in aqueous systems, eliminating the need for energy-intensive heating cycles during manufacturing [1]. It functions by destabilizing microbial cell membranes, exhibiting targeted efficacy against Gram-positive bacteria and molds . Because it forms an alkaline solution upon dissolution, formulators must integrate it into specific buffering workflows to ensure it reverts to its active, un-ionized phenolic acid state in the final product . Its primary procurement value lies in its ability to provide shelf-life extension while streamlining large-scale liquid compounding.

Substituting methylparaben sodium with the generic methylparaben base fundamentally alters manufacturing workflows and energy requirements [1]. The base form is poorly soluble in cold water, forcing process engineers to heat the aqueous phase to 70–80°C to achieve complete dissolution [1]. This thermal requirement not only increases batch cycle times and energy costs but also risks degrading thermolabile active pharmaceutical ingredients (APIs) and volatile cosmetic fragrances [2]. Furthermore, while propylparaben sodium is another water-soluble alternative, its longer alkyl chain makes it more lipophilic and less effective against certain bacterial strains compared to the methyl variant [2]. Consequently, methylparaben sodium is non-interchangeable when cold-water solubility and established antibacterial efficacy are simultaneously required in a highly aqueous matrix.

Aqueous Solubility and Cold-Process Compatibility

Methylparaben sodium demonstrates an exceptional aqueous solubility of approximately 418 g/L at 20°C. In stark contrast, the un-neutralized methylparaben base exhibits a solubility of only ~2.5 g/L (1 gram per 400 mL) at 25°C. This >160-fold increase in hydrophilicity allows the sodium salt to dissolve instantaneously in cold water, fundamentally altering the energy profile of the compounding process.

Evidence DimensionAqueous solubility at 20-25°C
Target Compound Data418 g/L (Methylparaben sodium)
Comparator Or Baseline2.5 g/L (Methylparaben base)
Quantified Difference>160-fold higher solubility
ConditionsAqueous solution at ambient temperature (20-25°C)

Enables direct cold-water incorporation, completely bypassing the heating step required to dissolve the base form in large-scale liquid manufacturing.

Thermolabile API Protection via Non-Thermal Compounding

Because methylparaben base is poorly soluble at room temperature, formulators must heat the aqueous phase to 70–80°C to achieve a working solubility of ~20 g/L (1 gram per 50 mL) . Methylparaben sodium circumvents this thermal stress entirely, allowing full preservative incorporation at 15–25°C [1]. This non-thermal compounding protects heat-sensitive active pharmaceutical ingredients (APIs) and volatile cosmetic components from thermal degradation during the dissolution phase.

Evidence DimensionRequired dissolution temperature for aqueous processing
Target Compound Data15-25°C (Cold-processable)
Comparator Or Baseline70-80°C (Required for base form dissolution)
Quantified Difference50-60°C reduction in processing temperature
ConditionsIndustrial compounding of aqueous phases

Protects heat-sensitive ingredients from thermal degradation and significantly reduces energy consumption and batch cooling times.

Formulation pH Dynamics and Active State Conversion

The sodium salt of methylparaben is strongly alkaline, yielding a pH of 9.5 to 10.5 in a 0.1% w/v aqueous solution[1]. In contrast, the base form has a minimal impact on the pH of neutral water. For the preservative to exert its antimicrobial mechanism, the formulation must be buffered down to a pH of 4.0–8.0, which converts the phenolate anion back into the active, un-ionized phenolic acid [2]. This requires precise sequencing in the formulation workflow.

Evidence DimensionSolution pH (0.1% w/v in water)
Target Compound DatapH 9.5 - 10.5 (Methylparaben sodium)
Comparator Or BaselineNeutral/Slightly acidic (Methylparaben base)
Quantified DifferenceStrongly alkaline shift requiring post-addition buffering
Conditions0.1% w/v aqueous solution at standard temperature

Dictates the order of addition in procurement workflows, requiring formulators to add the salt prior to final pH adjustment to ensure antimicrobial efficacy.

Synergistic Broad-Spectrum Preservation

While methylparaben sodium is highly effective against Gram-positive bacteria, its efficacy against certain molds and fungi is intrinsically lower than that of longer-chain parabens [1]. Consequently, procurement strategies typically pair it with propylparaben or its sodium salt. This combination leverages the high aqueous solubility of the methyl ester with the higher fungicidal potency of the propyl ester, achieving broad-spectrum protection across complex aqueous systems [2].

Evidence DimensionAntimicrobial spectrum optimization
Target Compound DataHigh efficacy vs bacteria (Methylparaben sodium)
Comparator Or BaselineHigh efficacy vs fungi (Propylparaben sodium)
Quantified DifferenceComplementary spectrum coverage requiring co-formulation
ConditionsBroad-spectrum preservation in cosmetic and pharmaceutical matrices

Justifies the procurement of both sodium salts as a paired system rather than relying on a single preservative for complex formulations.

Cold-Processed Aqueous Cosmetics and Toiletries

Because methylparaben sodium dissolves instantaneously in cold water (up to 418 g/L), it is a highly specified choice for shampoos, facial cleansers, and hydrogels[1]. It allows manufacturers to bypass the 80°C heating step required by the base form, preserving volatile fragrances and reducing batch cycle times.

Thermolabile Liquid Pharmaceuticals

In the production of oral syrups and ophthalmic solutions containing heat-sensitive active pharmaceutical ingredients (APIs), the sodium salt is prioritized . It provides robust antimicrobial protection without subjecting the formulation matrix to thermal stress during the preservative dissolution phase.

High-Water-Content Emulsions and Creams

For complex oil-in-water emulsions, methylparaben sodium is often paired with propylparaben sodium to ensure rapid, uniform dispersion in the continuous aqueous phase [2]. This synergistic pairing prevents localized microbial growth while maintaining formulation stability prior to final pH adjustment.

Physical Description

White, hygroscopic powder

Hydrogen Bond Acceptor Count

3

Exact Mass

174.02928836 g/mol

Monoisotopic Mass

174.02928836 g/mol

Heavy Atom Count

12

Melting Point

The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C

UNII

CR6K9C2NHK

Related CAS

99-76-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 522 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 522 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 486 of 522 companies with hazard statement code(s):;
H302 (37.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (38.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (37.45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5026-62-0

Wikipedia

Sodium_methylparaben

Use Classification

Food additives
Cosmetics -> Preservative

Dates

Last modified: 08-15-2023

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